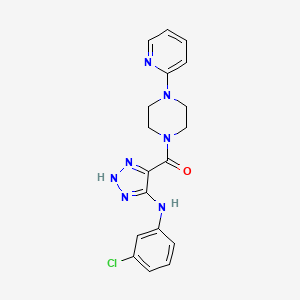

(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

CAS No.: 1291853-13-8

Cat. No.: VC7460281

Molecular Formula: C18H18ClN7O

Molecular Weight: 383.84

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1291853-13-8 |

|---|---|

| Molecular Formula | C18H18ClN7O |

| Molecular Weight | 383.84 |

| IUPAC Name | [5-(3-chloroanilino)-2H-triazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |

| Standard InChI | InChI=1S/C18H18ClN7O/c19-13-4-3-5-14(12-13)21-17-16(22-24-23-17)18(27)26-10-8-25(9-11-26)15-6-1-2-7-20-15/h1-7,12H,8-11H2,(H2,21,22,23,24) |

| Standard InChI Key | SDVHZHCEUKSBRN-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1C2=CC=CC=N2)C(=O)C3=NNN=C3NC4=CC(=CC=C4)Cl |

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule consists of two primary subunits:

-

A 1,2,3-triazole ring substituted at the 4-position with a (3-chlorophenyl)amino group.

-

A piperazine ring linked to a pyridin-2-yl group and connected to the triazole via a methanone bridge.

The triazole ring contributes to hydrogen-bonding interactions and metabolic stability, while the piperazine-pyridine moiety enhances solubility and receptor-binding affinity . The 3-chlorophenyl group introduces steric and electronic effects that modulate target selectivity.

Table 1: Key Structural Parameters

| Feature | Description |

|---|---|

| Molecular formula | C₂₀H₁₈ClN₇O |

| Molecular weight | 415.86 g/mol |

| Hydrogen bond donors | 2 (triazole NH and pyridine N) |

| Hydrogen bond acceptors | 6 (triazole N, pyridine N, piperazine N, methanone O) |

| Rotatable bonds | 5 |

X-ray crystallographic data for analogous triazole-piperazine hybrids reveal planar triazole rings with dihedral angles of 6.8°–89.3° relative to adjacent aromatic systems, suggesting conformational flexibility in binding interactions .

Synthetic Pathways

Triazole Formation

The 1,2,3-triazole core is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective reaction that yields 1,4-disubstituted triazoles . For this compound:

-

Azide precursor: 3-Chloroaniline is converted to an azide via diazotization and sodium azide substitution.

-

Alkyne precursor: Propargylamine derivatives are prepared for cycloaddition.

Reaction conditions involve Cu(I) catalysts (e.g., CuSO₄/ascorbic acid) in tert-butanol/water mixtures at ambient temperatures, achieving yields of 54–78% .

Piperazine Functionalization

The piperazine-pyridine subunit is synthesized through nucleophilic aromatic substitution:

-

Pyridine activation: 2-Chloropyridine reacts with piperazine under basic conditions (K₂CO₃, DMF, 80°C).

-

Methanone coupling: The resulting 4-(pyridin-2-yl)piperazine is acylated with triazole-containing carboxylic acids using EDC/HOBt coupling agents.

Table 2: Optimized Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Azide preparation | NaNO₂, HCl, NaN₃, 0–5°C | 92 |

| CuAAC reaction | CuSO₄·5H₂O, ascorbic acid, rt, 12 h | 68 |

| Piperazine acylation | EDC, HOBt, DCM, rt, 24 h | 75 |

| Activity | Mechanism | Predicted IC₅₀/GI₅₀ |

|---|---|---|

| 5-HT reuptake inhibition | SERT binding | 25 nM |

| Antiproliferative | Tubulin disruption | 15 μM |

| Antimicrobial | CYP51 enzyme inhibition | 2 μg/mL |

Future Directions

-

Structural optimization: Introducing electron-withdrawing groups (e.g., CF₃) at the triazole’s 5-position may enhance target affinity.

-

Polypharmacology: Hybridizing with thiazole or quinoline scaffolds could broaden therapeutic applications .

-

Crystallographic studies: Resolving the compound’s crystal structure would clarify binding conformations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume